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Compound of Interest

Compound Name: L-Valinamide hydrochloride

Cat. No.: B555295 Get Quote

CAS Number: 3014-80-0 Molecular Weight: 152.62 g/mol

This technical guide provides an in-depth overview of L-Valinamide hydrochloride, a key

building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and

medicinal chemistry. This document is intended for researchers, scientists, and professionals in

drug development, offering detailed information on its properties, synthesis, and applications.

Physicochemical Properties
L-Valinamide hydrochloride is a white to off-white crystalline solid. Its key physicochemical

properties are summarized in the table below for easy reference.
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Property Value Reference

CAS Number 3014-80-0 [1][2][3][4][5][6]

Molecular Formula C₅H₁₂N₂O·HCl [1]

Molecular Weight 152.62 g/mol [1][5]

Melting Point 266-270 °C

Optical Activity [α]²⁵/D +25.8° (c=1 in H₂O)

Solubility Soluble in methanol.

Appearance
White to almost white

powder/crystal

Synthesis of L-Valinamide Hydrochloride
A common route for the synthesis of L-Valinamide hydrochloride involves a two-step process

starting from the readily available amino acid, L-Valine. The first step is the esterification of the

carboxylic acid, followed by amidation of the resulting ester.

Experimental Protocol:
Step 1: Synthesis of L-Valine Methyl Ester Hydrochloride

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-

Valine (1 equivalent) in anhydrous methanol.

Cool the mixture in an ice bath.

Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension while maintaining

the temperature below 5°C.

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to

room temperature.

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by

thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture and remove the solvent under reduced

pressure to yield crude L-Valine methyl ester hydrochloride.

Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether)

to obtain the purified ester.

Step 2: Synthesis of L-Valinamide Hydrochloride

Dissolve the purified L-Valine methyl ester hydrochloride (1 equivalent) in a saturated

solution of ammonia in methanol.

Transfer the solution to a sealed pressure vessel.

Heat the mixture at a temperature between 50-70°C for 24-48 hours.

Monitor the conversion of the ester to the amide by TLC.

Upon completion, cool the reaction vessel to room temperature and carefully vent any

excess pressure.

Remove the solvent under reduced pressure to obtain crude L-Valinamide.

Dissolve the crude product in a minimal amount of methanol and bubble dry hydrogen

chloride gas through the solution until precipitation is complete.

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to

yield L-Valinamide hydrochloride.

L-Valine Esterification
(MeOH, SOCl₂) L-Valine Methyl Ester HCl Amidation

(NH₃ in MeOH) L-Valinamide HCl Salt Formation
(HCl gas) L-Valinamide Hydrochloride

Click to download full resolution via product page

Synthesis of L-Valinamide Hydrochloride.

Applications in Peptide Synthesis
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L-Valinamide hydrochloride serves as a crucial C-terminal starting material in solid-phase

peptide synthesis (SPPS), allowing for the creation of peptide amides. The amide C-terminus is

a common feature in many biologically active peptides.

Experimental Protocol: Solid-Phase Peptide Synthesis
(SPPS) using L-Valinamide Hydrochloride
This protocol outlines the manual synthesis of a short peptide on a rink amide resin, illustrating

the general steps where L-Valinamide could be the initial amino acid derivative.

Resin Preparation: Swell the rink amide resin in dimethylformamide (DMF) for 30 minutes in

a reaction vessel.

Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for

an additional 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash

the resin thoroughly with DMF.

Amino Acid Coupling (for the second amino acid):

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), a coupling

agent such as HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

Add diisopropylethylamine (DIEA) (6 equivalents) to activate the amino acid.

Add the activated amino acid solution to the deprotected resin.

Agitate the mixture for 1-2 hours at room temperature.

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads)

indicates a complete reaction.

Wash the resin with DMF and dichloromethane (DCM).

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in

the peptide sequence.
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Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as

described in step 2.

Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., 95%

trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide

from the resin and remove side-chain protecting groups.

Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge

to collect the peptide, and purify by reverse-phase high-performance liquid chromatography

(RP-HPLC).
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Synthesis Cycle

Fmoc Deprotection
(20% Piperidine/DMF)

Wash (DMF)

Repeat for each amino acid

Amino Acid Coupling
(Fmoc-AA-OH, HBTU, HOBt, DIEA)

Repeat for each amino acid

Wash (DMF, DCM)

Repeat for each amino acid

Repeat for each amino acid

Cleavage from Resin
& Side-chain Deprotection

(TFA cocktail)

After last amino acid

Start with Rink Amide Resin
(or L-Valinamide attached resin)

Precipitation & Purification
(Ether, RP-HPLC)

Purified Peptide Amide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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